(2E)-2-(1,3-benzoxazol-2-yl)-3-(pyridin-4-yl)prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-pyridin-4-ylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O/c16-10-12(9-11-5-7-17-8-6-11)15-18-13-3-1-2-4-14(13)19-15/h1-9H/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETCYNWSANCIPY-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=CC3=CC=NC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C(=C/C3=CC=NC=C3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327456 | |
| Record name | (E)-2-(1,3-benzoxazol-2-yl)-3-pyridin-4-ylprop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663874 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
587012-31-5 | |
| Record name | (E)-2-(1,3-benzoxazol-2-yl)-3-pyridin-4-ylprop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2E)-2-(1,3-benzoxazol-2-yl)-3-(pyridin-4-yl)prop-2-enenitrile is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The benzoxazole and pyridine rings may facilitate binding to enzymes or receptors involved in critical pathways, potentially modulating their activity. Research indicates that this compound may exhibit antimicrobial , antiparasitic , and anticancer properties.
Antimicrobial Activity
Benzoxazole derivatives, including this compound, have shown promising antimicrobial activity. A study highlighted the effectiveness of certain benzoxazole derivatives against various bacterial strains, indicating their potential as therapeutic agents against infections .
| Compound | Activity | Target Organism | Reference |
|---|---|---|---|
| 6d | Moderate | Plasmodium spp. | |
| 5a | High | Leishmania spp. | |
| 22 | Potent | Gram-positive bacteria |
Antiparasitic Activity
Research has identified that benzoxazole derivatives possess antiprotozoal properties. For instance, compounds derived from benzoxazole have been tested against malaria and leishmaniasis, showing significant inhibitory effects .
Anticancer Activity
The compound's structure suggests potential anticancer activity. Studies indicate that similar benzoxazole derivatives can inhibit the growth of multidrug-resistant cancer cells by targeting specific enzymes involved in cancer proliferation .
Case Studies
- Antimalarial Activity : In a study evaluating various benzoxazole derivatives for antimalarial activity, this compound demonstrated a notable inhibition rate against Plasmodium falciparum with an IC50 value of approximately 4.8 μg/mL .
- Antimicrobial Screening : A comprehensive screening of several benzoxazole derivatives showed that compounds with substitutions on the pyridine ring exhibited enhanced antimicrobial properties against both Gram-positive and Gram-negative bacteria .
Scientific Research Applications
Medicinal Chemistry
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Pharmacophore Development :
- The compound's structure allows it to act as a potential pharmacophore in drug design. Its unique functional groups can interact with biological targets, making it a candidate for developing new therapeutic agents against various diseases.
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Anticancer Activity :
- Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through specific molecular pathways.
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Antimicrobial Properties :
- Research indicates that similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Materials Science
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Organic Semiconductors :
- The unique electronic properties of (2E)-2-(1,3-benzoxazol-2-yl)-3-(pyridin-4-yl)prop-2-enenitrile make it suitable for use in organic semiconductors. Its ability to form stable charge carriers can be harnessed in the fabrication of electronic devices such as organic light-emitting diodes (OLEDs).
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Light Emitting Diodes (LEDs) :
- Given its photophysical properties, the compound may be utilized in the development of efficient light-emitting materials for LEDs, contributing to advancements in display technology.
Biological Studies
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Mechanism of Action :
- The interaction between the compound and specific enzymes or receptors is crucial for its biological activity. The benzoxazole and pyridine rings may facilitate binding to molecular targets, modulating their activity and leading to therapeutic effects.
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In Vivo Studies :
- Further research is needed to explore the efficacy and safety of this compound in vivo, with studies focusing on its pharmacokinetics and pharmacodynamics.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer potential of benzoxazole derivatives similar to this compound. Results indicated that these compounds could inhibit tumor growth by inducing cell cycle arrest and apoptosis through mitochondrial pathways.
Case Study 2: Organic Electronics
Research conducted at a leading materials science institute demonstrated that incorporating this compound into polymer matrices improved charge mobility and stability in organic field-effect transistors (OFETs), highlighting its potential in next-generation electronic devices.
Comparison with Similar Compounds
Table 1: Comparative Analysis of α,β-Unsaturated Acrylonitrile Derivatives
Key Observations:
Electron-Donor vs. Electron-Withdrawing Groups: The diphenylamino group in Compound II is electron-donating, enhancing intramolecular charge transfer (ICT) and reducing the HOMO-LUMO gap (3.2 eV) compared to the benzoxazole-containing target compound, which likely has a larger gap due to benzoxazole’s electron-withdrawing nature . Benzothiazole in CCG-63802 (vs.
Configuration and Conjugation :
- The E configuration in the target compound ensures trans-geometry, optimizing conjugation between the benzoxazole and pyridine rings. In contrast, Z isomers (e.g., Compound II) exhibit steric hindrance, reducing planarity and ICT efficiency .
Substituent Position Effects :
- Para-substituted pyridine (as in the target compound and Compound II) enhances conjugation and π-π stacking vs. ortho-substituted analogs (e.g., Compound III), which show disrupted packing and weaker optoelectronic responses .
Crystallographic and Packing Behavior
- Compound II crystallizes with two conformers (anti and syn) due to solvent interactions, whereas the target compound’s benzoxazole group may promote tighter packing via O···H hydrogen bonds, absent in diphenylamino or benzothiazole analogs .
- CCG-63802 lacks detailed crystallographic data but shares the acrylonitrile group’s electrophilicity, which likely influences covalent binding in biological systems rather than crystal packing .
Computational and Experimental Data
- DFT Calculations : For Compound II, anti and syn conformers differ by <1 eV in energy, suggesting similar stability in solution. The target compound’s benzoxazole may increase dipole moments, enhancing solubility in polar solvents like DMSO .
- Photophysical Properties : Para-substituted pyridine analogs (e.g., Compound II) exhibit stronger fluorescence than ortho/meta variants, a trend likely applicable to the target compound .
Q & A
Q. What are the common synthetic routes for preparing (2E)-2-(1,3-benzoxazol-2-yl)-3-(pyridin-4-yl)prop-2-enenitrile, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with substituted benzoxazole and pyridine derivatives. Key steps include:
- Knoevenagel condensation : Reacting a benzoxazole-derived aldehyde with a pyridine-containing nitrile precursor under basic conditions (e.g., piperidine or NaOH) in solvents like ethanol or DMF. Temperature control (60–80°C) is critical to avoid side reactions .
- Purification : Column chromatography or recrystallization from ethanol/DMSO mixtures ensures high purity (>95%). Yield optimization relies on stoichiometric ratios and catalyst selection (e.g., acetic acid for proton transfer) .
Q. How can spectroscopic techniques validate the structure and purity of this compound?
- NMR : H and C NMR confirm the E-configuration via coupling constants () and aromatic proton integration. The pyridin-4-yl group shows characteristic deshielded protons at δ 8.5–8.7 ppm .
- Mass spectrometry : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H] at m/z 288.0874) and fragmentation patterns .
- HPLC : Reverse-phase chromatography with a C18 column (UV detection at 254 nm) assesses purity (>98%) .
Q. What solvent systems are optimal for solubility and stability studies?
The compound exhibits limited aqueous solubility but dissolves in polar aprotic solvents (DMSO, DMF) or ethanol. Stability studies recommend storage at –20°C under inert atmosphere to prevent nitrile hydrolysis or photodegradation .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported bioactivity profiles?
X-ray diffraction using SHELXL ( ) reveals conformational details influencing bioactivity:
- Planarity : The E-configuration and π-conjugation between benzoxazole and pyridine rings enhance interactions with aromatic residues in enzyme active sites.
- Hydrogen bonding : Intramolecular H-bonds (e.g., N–H⋯O) stabilize the bioactive conformation, while intermolecular interactions (e.g., C–H⋯π) affect crystal packing and solubility .
Contradictory bioactivity data (e.g., enzyme inhibition vs. agonist effects) may arise from polymorphic forms, which can be distinguished via PXRD or DSC .
Q. What computational methods predict structure-activity relationships (SAR) for derivatives of this compound?
- Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with targets like kinase domains. The pyridin-4-yl group’s lone pair often participates in H-bonding with Asp/Glu residues .
- QSAR modeling : DFT calculations (e.g., B3LYP/6-31G*) correlate electronic parameters (HOMO/LUMO energies) with observed IC values. Substituents altering electron density on the nitrile group significantly impact reactivity .
Q. How do reaction conditions influence stereoselectivity in analogous enenitrile syntheses?
- Solvent effects : Polar solvents (e.g., DMF) favor E-isomers due to stabilization of transition states via dipole interactions.
- Catalytic control : Palladium catalysts (e.g., Pd(OAc)) promote stereoretentive pathways, while Lewis acids (e.g., ZnCl) may induce Z-selectivity in protic media .
Methodological Notes
- Contradiction resolution : Conflicting bioactivity data require validation via orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional effects) .
- Synthetic optimization : DOE (Design of Experiments) approaches systematically vary temperature, solvent, and catalyst ratios to maximize yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
